molecular formula Ga2O3 B7798060 Gallium(III)oxide

Gallium(III)oxide

カタログ番号 B7798060
分子量: 187.44 g/mol
InChIキー: QZQVBEXLDFYHSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gallium(III)oxide is a useful research compound. Its molecular formula is Ga2O3 and its molecular weight is 187.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Optoelectronic Devices : Ga2O3, particularly β-Ga2O3, is extensively used in power electronics (like field effect transistors, Schottky barrier diodes), optoelectronics (such as phosphors, electroluminescent devices, solar-blind photodetectors), memory (including spintronic devices, resistance random access memory devices), sensing systems (like gas sensors, nuclear radiation detectors), and more due to its ultrawide-bandgap of ~4.9 eV (Guo, D. et al., 2019).

  • Power Electronics and UV Photodetectors : It's a promising material for power electronics, solar blind UV photodetectors, solar cells, and sensors, surpassing existing technologies owing to its large bandgap (Pearton, S. et al., 2018).

  • Power Electronics Development : Ga2O3, due to its intrinsic material properties like critical field strength and mobility, is targeted for power electronics, promising high performance at low cost (Green, A. et al., 2022).

  • Photoluminescence and Catalytic Properties : Ga2O3, both bare and doped, shows significant applications in optoelectronic devices, catalysts, and displays. Its nanorods have been studied for their electrochemical and thermal catalytic properties (Hong, S. et al., 2019).

  • High-Power Optical Systems : Ga2O3 has high lifetime optical damage performance, making it suitable for high-power laser systems and high-power switching applications (Yoo, J. et al., 2018).

  • Liquid Metal Applications : Its oxide skin enables new applications for liquid metals like soft electrodes and sensors, microfluidic device components, self-healing circuits, and stretchable electronics (Dickey, M., 2014).

  • High-Temperature Gas Sensors : Doping Ga2O3 with tin enhances its properties for high-temperature gas sensors (Vorobyeva, N. et al., 2021).

  • Metal-Oxide Semiconductor Gas Sensors : Ga2O3 nanowires and thin films have shown potential as gas sensors due to their chemical and thermal stability and excellent electronic properties (Afzal, A., 2019).

  • Schottky Barrier Diode for Power Electronics : Ga2O3-based Schottky barrier diodes show promise in power electronics applications due to their ultrawide bandgap and high breakdown electric field (Xue, H. et al., 2018).

  • High-Power Optical Applications : Ga2O3 is suitable for high-power optical applications due to its wide-bandgap and transparent conductive properties (Deng, H. et al., 2020).

  • Synthesis of Nanostructures : Techniques like sonication-assisted synthesis and graphene-oxide-assisted synthesis have been developed for Ga2O3 nanostructures, which have applications in photochemistry and energy storage (Syed, N. et al., 2017; Sun, C. et al., 2017).

特性

IUPAC Name

oxo(oxogallanyloxy)gallane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQVBEXLDFYHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ga]O[Ga]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031359
Record name Gallium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12024-21-4
Record name Gallium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

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